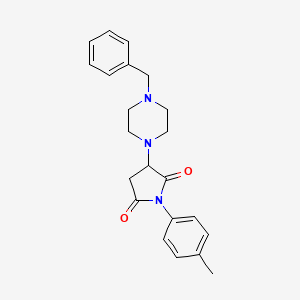

3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-17-7-9-19(10-8-17)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBSRHPXOYJKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the reaction of benzylpiperazine with appropriate reagents to form the piperazine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Preliminary studies suggest that it may modulate serotonin pathways, which are crucial in treating depression.

- Neuroprotective Effects : Analogous compounds have shown promise in neuroprotection, indicating potential applications in neurodegenerative diseases.

- Antimicrobial Properties : Limited studies suggest possible antimicrobial activity, warranting further exploration.

Research has focused on the biological interactions of this compound with various molecular targets:

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Potential modulation of serotonin pathways | |

| Antimicrobial | Limited studies suggest possible activity | |

| Neuroprotective | Analogous compounds show promise in models |

Similar Compounds Overview

| Compound Name | Key Features |

|---|---|

| 1-Benzylpiperazine | Simpler piperazine derivative with stimulant properties |

| 4-Methylbenzylamine | Related compound with a similar benzyl group |

| Pyrrolidine-2,5-dione Derivatives | Similar core structures but different substituents |

Uniqueness

The unique combination of functional groups in 3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione may confer distinct pharmacological properties compared to its analogs.

Piperazine Derivatives

A study demonstrated that piperazine derivatives exhibit significant inhibitory effects on human acetylcholinesterase, indicating potential for treating Alzheimer's disease through mechanisms similar to those hypothesized for this compound .

Structure-Activity Relationship (SAR)

Research on structurally related piperazine compounds has shown that modifications in substituents can enhance biological activity. This suggests that further optimization of this compound could yield more potent derivatives .

Antimalarial Activity

Investigations into other pyrrolidine derivatives have revealed promising antimalarial effects against Plasmodium falciparum, suggesting that similar structures might exhibit comparable efficacy .

Summary

3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound with significant potential across various scientific domains. Its applications in medicinal chemistry, particularly concerning neuroprotection and antidepressant activity, highlight its relevance in drug development. Continued research is essential to uncover its full therapeutic potential and mechanisms of action.

Mechanism of Action

The mechanism by which 3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Structural Differences :

- Aromatic Substituent : The 1-position phenyl group is substituted with a chlorine atom at the 3-position instead of a methyl group at the 4-position.

- Electronic Effects : The electron-withdrawing chlorine substituent may reduce electron density on the phenyl ring compared to the electron-donating methyl group in the target compound.

Functional Implications :

- Receptor Binding : Chlorophenyl derivatives often exhibit stronger interactions with hydrophobic pockets in receptors like 5-HT1A or sigma-1, as seen in related compounds .

| Parameter | Target Compound | 3-Chlorophenyl Analog |

|---|---|---|

| 1-Substituent | 4-Methylphenyl | 3-Chlorophenyl |

| Electron Effect | Electron-donating (methyl) | Electron-withdrawing (chloro) |

| ClogP | ~2.8 | ~3.2 |

| Potential Targets | 5-HT1A, SERT | Sigma-1, 5-HT2A |

Source : Structural data inferred from screening compound catalogs .

3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives

Structural Differences :

Functional Implications :

- Target Specificity : Indole derivatives in this class demonstrate dual affinity for 5-HT1A receptors and serotonin transporters (SERT), attributed to the indole moiety’s planar structure and hydrogen-bonding capacity.

- Bioactivity : Reported IC50 values for SERT binding in indole analogs range from 10–50 nM, whereas benzylpiperazine derivatives may prioritize receptor antagonism over reuptake inhibition .

1-Pentyl-3-(4’-aminophenyl)pyrrolidine-2,5-dione

Structural Differences :

- 1-Substituent : A pentyl chain replaces the 4-methylphenyl group.

- 3-Substituent: An aminophenyl group substitutes the benzylpiperazine.

Functional Implications :

- Therapeutic Niche: Aminophenyl derivatives are often explored as enzyme inhibitors (e.g., kinase or protease targets) due to their ability to form stable interactions with catalytic sites .

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic compound belonging to the piperazine derivatives class, known for their diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O2 |

| Molecular Weight | 363.46 g/mol |

| LogP | 1.9613 |

| Polar Surface Area | 35.528 Ų |

| Hydrogen Bond Acceptors | 6 |

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione involves interactions with various biological targets, particularly receptors and enzymes. It has been suggested that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in the kynurenine pathway that regulates immune responses and tumor progression .

Anticancer Activity

Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, have shown promise in cancer treatment. The inhibition of IDO1 is particularly relevant as it may enhance anti-tumor immunity by preventing the degradation of tryptophan, thus promoting T-cell activity against tumors .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. Studies have demonstrated that compounds similar to 3-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione can inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain . This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

- Anticancer Studies : A study highlighted the use of pyrrolidine derivatives as IDO1 inhibitors, showing significant potential in cancer therapy .

- Neuropharmacology : Research demonstrated that certain piperazine derivatives could effectively inhibit AChE, suggesting a possible role in managing cognitive disorders .

- Antiviral Screening : In vitro studies on related compounds showed moderate protection against viral infections, indicating a need for further exploration of this compound's antiviral properties .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between pyrrolidine-2,5-dione derivatives and benzylpiperazine intermediates. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters . Computational tools like quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling targeted experimental validation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography provides definitive confirmation of stereochemistry and bond angles, as demonstrated in structurally similar piperidine-pyrrolidine hybrids (e.g., crystal data for 2,5-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran derivatives) .

- NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) resolves substituent positions on the piperazine and pyrrolidine rings. Deuterated solvents (e.g., DMSO-d₆) enhance signal resolution for aromatic protons.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for purity assessment .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO at <1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Pre-formulation studies with differential scanning calorimetry (DSC) identify compatible excipients .

- Stability : Conduct forced degradation studies under varied pH, temperature, and light exposure. HPLC-UV monitoring detects decomposition products, guiding storage conditions (e.g., -20°C under nitrogen) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the compound’s mechanism of action in cancer research?

- Methodological Answer :

- In vitro : Perform dose-response assays (e.g., MTT or CellTiter-Glo®) on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Combine with flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare experimental conditions (e.g., cell line origin, passage number, serum concentration) using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).

- Orthogonal assays : Confirm activity with alternative methods (e.g., Western blot for protein expression vs. RT-qPCR for gene regulation). Statistical tools like Bland-Altman plots assess inter-method variability .

Q. What computational approaches are suitable for predicting metabolic pathways and off-target interactions?

- Methodological Answer :

- In silico metabolism : Use software like Schrödinger’s MetaSite or CypReact to predict cytochrome P450-mediated oxidation sites. Validate with hepatic microsome incubations and LC-HRMS .

- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina. Prioritize high-affinity targets (ΔG < -8 kcal/mol) for experimental validation .

Methodological Notes for Contradictory Data

- Bioactivity Variability : Differences in cell culture media (e.g., fetal bovine serum lot variations) may alter compound bioavailability. Standardize media batches or use serum-free conditions .

- Synthetic Impurities : Residual solvents (e.g., DMF) detected via GC-MS can inhibit biological activity. Include purity thresholds (>95% by HPLC) in reporting .

Key Research Gaps

- In vivo Pharmacokinetics : Limited data on oral bioavailability and blood-brain barrier penetration. Proposed methodology: Radiolabel the compound with ¹⁴C for ADME studies in rodent models .

- Structure-Activity Relationships (SAR) : Systematic modification of the benzylpiperazine moiety (e.g., fluorination) could enhance selectivity. Use parallel synthesis and high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.